molecular formula C8H10INO B13906298 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile

1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile

Cat. No.: B13906298
M. Wt: 263.08 g/mol
InChI Key: KTGUMWRKVJQCOC-UHFFFAOYSA-N
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Description

1-(Iodomethyl)-2-oxabicyclo[311]heptane-5-carbonitrile is a bicyclic compound featuring an iodomethyl group, an oxabicyclo structure, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(Iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile is unique due to its specific combination of functional groups and bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry .

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-5-carbonitrile

InChI

InChI=1S/C8H10INO/c9-5-8-3-7(4-8,6-10)1-2-11-8/h1-5H2

InChI Key

KTGUMWRKVJQCOC-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CC1(C2)C#N)CI

Origin of Product

United States

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